molecular formula C18H23FN4O2S B12262484 N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12262484
M. Wt: 378.5 g/mol
InChI Key: FUSWWDLYJZAYPA-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a fluorinated benzenesulfonyl group

Properties

Molecular Formula

C18H23FN4O2S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C18H23FN4O2S/c1-13-10-20-18(21-11-13)22(3)16-5-4-8-23(12-16)26(24,25)17-7-6-15(19)9-14(17)2/h6-7,9-11,16H,4-5,8,12H2,1-3H3

InChI Key

FUSWWDLYJZAYPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The piperidine and pyrimidine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity . The fluorinated benzenesulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its combination of a fluorinated benzenesulfonyl group with a piperidine and pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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